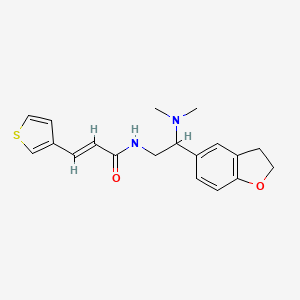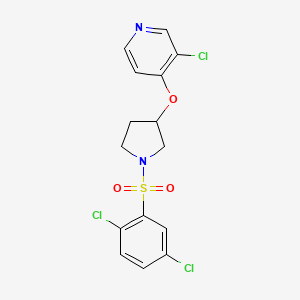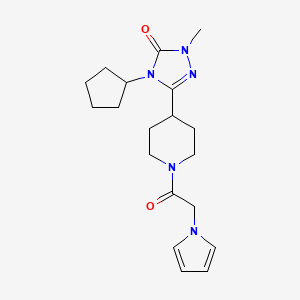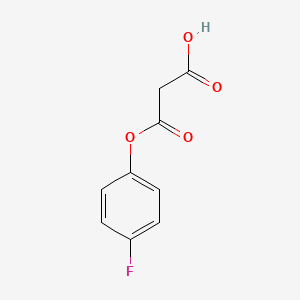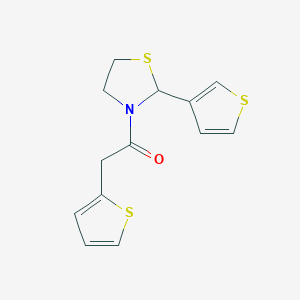
2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H13NOS3 and its molecular weight is 295.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Biological Importance
The study of thiophene derivatives, including those related to 2-(thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone, has revealed a broad spectrum of molecular structures arranged according to their therapeutic properties as indicated by various biological test systems. The investigation into thiophene structure-activity relationships over the last decade has highlighted the complexity and diversity of their applications, particularly in the context of their biological and therapeutic potential. No general activity pattern has been established, suggesting a wide scope for research into their specific applications in medicinal chemistry (Drehsen & Engel, 1983).
Synthesis and Green Methodologies
The synthesis of 1,3-thiazolidin-4-ones and its functionalized analogs, which are related to the compound of interest, has been explored from the mid-nineteenth century to present day, demonstrating a promising future in medicinal chemistry with potential activities against various diseases. Advanced synthesis methodologies, including green chemistry, have been developed, indicating the importance of these compounds in pharmaceutical applications (Santos et al., 2018).
Biological Activities and Pharmacological Significance
The thiazolidine ring, a key component of this compound, is synthetically significant and possesses a wide range of biological activities. This scaffold is present in commercial pharmaceuticals and has shown importance as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agent. Some thiazolidine derivatives have exhibited better activity than standard drugs, suggesting their potential as new market drugs in the future (Pandey et al., 2011).
Biodegradation and Environmental Impacts
Research on the biodegradation of thiophenes, including compounds structurally related to this compound, is crucial for understanding their fate in petroleum-contaminated environments. Studies on condensed thiophenes found in petroleum have focused on their occurrence, toxicity, and biodegradation, highlighting the need for further investigation into the environmental impact and degradation pathways of these organosulfur compounds (Kropp & Fedorak, 1998).
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c15-12(8-11-2-1-5-17-11)14-4-7-18-13(14)10-3-6-16-9-10/h1-3,5-6,9,13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFIMAORVEZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
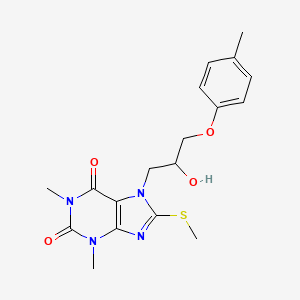
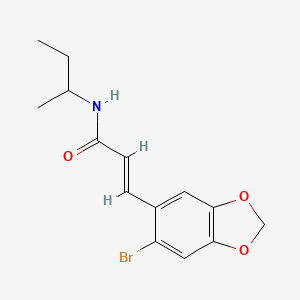
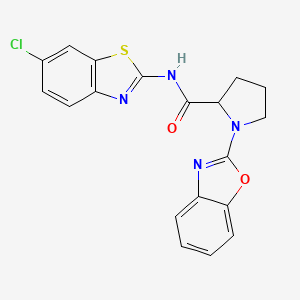
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

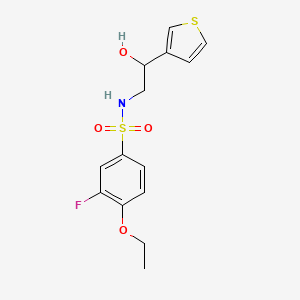
![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
